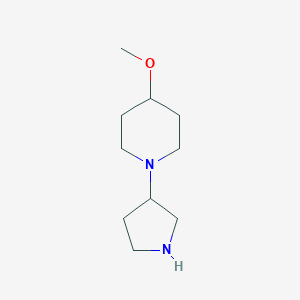

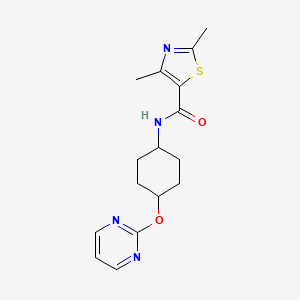

N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)acetamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of acetamide and has shown promising results in studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.

Aplicaciones Científicas De Investigación

Redox-Active Ligands for Metal Centers

Furan and thiophene diarylmethenes, closely related to the compound , have been identified as potential redox-active ligands for metal centers. These ligands could play a significant role in the development of nontraditional stoichiometric and catalytic redox reactions. Studies have shown that selective meso-deprotonations of diarylmethanes lead to π-conjugated anions, which, upon oxidation, yield neutral radicals. These radicals exhibit unique electronic properties and stability, making them intriguing candidates for redox reactions and potentially expanding the applications of redox-active ligands in catalysis and material science (Curcio et al., 2018).

Decarboxylative Claisen Rearrangement Reactions

The compound and its derivatives have been utilized in decarboxylative Claisen rearrangement reactions, offering a method to synthesize 2,3-disubstituted heteroaromatic products. This reaction demonstrates the compound's utility in organic synthesis, enabling the efficient production of complex heteroaromatic structures from simpler precursors. The process highlights the chemical's versatility in facilitating transformations that are valuable for synthesizing pharmaceuticals and materials with specific electronic and structural properties (Craig et al., 2005).

Aza-Piancatelli Rearrangement for Heterocyclic Synthesis

In the context of synthesizing heterocyclic compounds, derivatives of the compound have been employed in the aza-Piancatelli rearrangement. This methodology is notable for its good yields, high selectivity, and rapid reaction times, demonstrating the compound's applicability in generating heterocyclic structures such as benzo[b][1,4]thiazine and oxazine derivatives. The efficiency and selectivity of this reaction underscore its potential in medicinal chemistry and the synthesis of heterocyclic compounds with biological activity (Reddy et al., 2012).

Synthesis and Applications in Organic Electronics

Further research into poly(thiophenylanilino) and poly(furanylanilino) polymers showcases the relevance of furan and thiophene-based compounds in the development of novel materials for electronic applications. These polymers, synthesized from monomers that share structural motifs with the compound of interest, exhibit electroactive properties, suggesting their utility in electronic and optoelectronic devices. The ability to electrochemically polymerize these materials at relatively low potentials indicates a promising avenue for the fabrication of electronic components, such as organic semiconductors and conductive polymers, which are critical for developing flexible, wearable, and low-cost electronic devices (Baldwin et al., 2008).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-16(2)18-5-7-19(8-6-18)25-14-21(23)22(12-17-9-11-26-15-17)13-20-4-3-10-24-20/h3-11,15-16H,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUBSXDHTQGXEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890136.png)

![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)

![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)

![Bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2890145.png)

![1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2890148.png)